2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)-(9CI)
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Overview
Description
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone are combined in the presence of a base to form the beta-hydroxy ketone. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at low temperatures to control the stereochemistry .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone may involve biocatalytic methods. Enzymes such as aldolases can be used to catalyze the formation of the carbon-carbon bond with high stereoselectivity. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Scientific Research Applications
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone involves its interaction with specific molecular targets. For example, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive compounds. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Shares a similar beta-hydroxy ketone structure but with a phosphonic acid group.
(3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: Contains a similar hydroxyl and methyl group arrangement but within an isocoumarin structure.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups.
Properties
CAS No. |
112294-91-4 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI Key |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C(=O)C)O |
SMILES |
CCC(C(C)C(=O)C)O |
Canonical SMILES |
CCC(C(C)C(=O)C)O |
Synonyms |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
Origin of Product |
United States |
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